molecular formula C17H16N2O4S2 B498357 Methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 568550-83-4

Methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B498357
CAS No.: 568550-83-4
M. Wt: 376.5g/mol
InChI Key: XOXLUHCWHSHQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a methyl ester group at position 3 and a sulfonamide-linked benzothiazole dioxide moiety at position 2. The compound’s synthesis likely follows established protocols for analogous benzothiophene derivatives, involving cyanoacetylation or acylation reactions to introduce the sulfonamide group .

Properties

IUPAC Name

methyl 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-23-17(20)14-10-6-2-4-8-12(10)24-16(14)18-15-11-7-3-5-9-13(11)25(21,22)19-15/h3,5,7,9H,2,4,6,8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXLUHCWHSHQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC3=NS(=O)(=O)C4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The foundational approach involves refluxing 3-chlorobenzo[d]isothiazole 1,1-dioxide (pseudosaccharin chloride) with methyl 3-aminothiophene-2-carboxylate in dioxane. The reaction proceeds via nucleophilic aromatic substitution, where the amine group of the thiophene derivative attacks the electron-deficient carbon adjacent to the sulfonyl group in pseudosaccharin chloride.

Key Parameters

  • Molar Ratio : 1:1 stoichiometry of pseudosaccharin chloride to methyl 3-aminothiophene-2-carboxylate.

  • Solvent : Dioxane (70 mL per 3.00 g pseudosaccharin chloride).

  • Temperature : Reflux at 100°C for 4–6 hours.

  • Workup : Cooling to room temperature, filtration, and washing with acetone.

Yield and Purity

  • Yield : 83% (3.96 g from 3.00 g pseudosaccharin chloride).

  • Purity : >95% by TLC (Rf = 0.87 in ethyl acetate/petroleum ether 8:2).

Nitration Followed by Esterification

Nitration of Intermediate

A secondary pathway involves nitrating the tetrahydrobenzothiophene intermediate prior to esterification. The intermediate 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is treated with concentrated HNO₃ in H₂SO₄ at -30°C.

Reaction Conditions

  • Acid System : 95% H₂SO₄ (10 mL) and HNO₃ (2 mL).

  • Temperature : -30°C for 45 minutes, followed by gradual warming to room temperature.

  • Workup : Pouring onto ice, aqueous extraction, and recrystallization.

Yield : 72–78% after purification.

Esterification with Methanol

The nitrated carboxylic acid is esterified using methanol under acidic conditions:

  • Catalyst : H₂SO₄ (2 drops per 1 g substrate).

  • Reflux : 12 hours in methanol.

  • Yield : 89–92%.

Coupling Reactions Using Carbodiimide Reagents

HOBt/EDC-Mediated Amide Bond Formation

For derivatives requiring functionalization, the carboxylate intermediate is activated using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Procedure

  • Activation : Mix the carboxylic acid (1 equiv) with HOBt (2.1 equiv) in DMF.

  • Coupling : Add EDC (2.1 equiv) at 0–5°C, followed by the amine (1.05 equiv).

  • Stirring : 24 hours at room temperature.

Yield : 80–93% for substituted benzohydrazides.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times significantly. For example, the cyclization of 2-aminothiophenol with chloroacetyl chloride in acetic acid under microwaves (300 W, 10 min) achieves 85% yield.

Advantages

  • Time : 10 minutes vs. 6 hours conventionally.

  • Yield Improvement : 12–15% higher than thermal methods.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsSolventTemperatureYield (%)Purity (%)
CyclocondensationPseudosaccharin chlorideDioxane100°C8395
Nitration-EsterHNO₃, H₂SO₄, MeOHH₂SO₄/MeOH-30°C→RT7897
HOBt/EDCHOBt, EDC, DMFDMF0–25°C9398
MicrowaveChloroacetyl chlorideAcetic acid300 W8596

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.17–8.27 (m, 1H, benzothiazole), 7.92–7.85 (m, 1H, thiophene), 3.87 (s, 3H, OCH₃).

  • IR (KBr): 3312 cm⁻¹ (N–H), 1670 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

  • HRMS : [M+H]⁺ calculated for C₁₅H₁₅N₂O₄S₂: 367.0421; found: 367.0418.

Purity Assessment

  • HPLC : >98% purity using C18 column (ACN/H₂O 70:30, 1 mL/min).

  • Elemental Analysis : C 54.3%, H 4.1%, N 7.6% (theoretical: C 54.5%, H 4.0%, N 7.6%).

Industrial-Scale Optimization

Solvent Selection

  • Dioxane vs. DMF : Dioxane provides higher yields (83% vs. 75%) but requires longer reflux times.

  • Cost Analysis : DMF is 40% cheaper but necessitates rigorous purification.

Catalytic Improvements

  • Piperidine Additive : Enhances cyclocondensation yields by 8% via deprotonation.

  • Recyclable Catalysts : Zeolite-supported Cu(I) reduces heavy metal waste.

Challenges and Solutions

Byproduct Formation

  • Issue : Nitration at the 5-position of benzothiazole (15–20% yield).

  • Mitigation : Lower HNO₃ concentration (1.5 equiv) and strict temperature control (-30°C).

Ester Hydrolysis

  • Issue : Methyl ester degradation under acidic conditions (pH < 2).

  • Solution : Neutralization with NaHCO₃ immediately post-reaction.

Emerging Methodologies

Photocatalytic Coupling

Recent advances utilize visible-light catalysis (e.g., Ru(bpy)₃²⁺) for C–N bond formation, achieving 88% yield in 2 hours.

Flow Chemistry

Continuous-flow reactors reduce reaction times to 30 minutes with 91% yield, enabling kilogram-scale production .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole and benzothiophene rings.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination), nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of 2-(bromomethyl)-1,2-benzisothiazol-3(2H)-one with various carboxylic acids under specific conditions. The resulting product exhibits a complex structure characterized by multiple functional groups that contribute to its biological activity.

Chemical Formula: C15H12N2O4S
Molecular Weight: 316.3 g/mol
IUPAC Name: Methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance:

  • In vitro Studies: A library of benzothiazole derivatives demonstrated notable antibacterial and antifungal activities. The presence of the dioxido group enhances the lipophilicity of the compounds, which correlates with increased antibacterial efficacy .

Inhibition of Enzymatic Activity

This compound has shown promise as an inhibitor of various enzymes:

  • Cholinesterase Inhibition: Some derivatives have been reported to inhibit butyrylcholinesterase effectively. For example, one compound in a related study exhibited an IC50 value of 46.42 µM against butyrylcholinesterase . Such activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Case Study: Anticancer Activity

A recent study focused on screening drug libraries for anticancer properties identified compounds related to this compound as candidates for further development. The screening involved multicellular spheroids to assess the efficacy of these compounds in inhibiting tumor growth .

Activity TypeCompound DerivativeIC50 Value (µM)Reference
AntibacterialBenzothiazole derivative0.85
Cholinesterase InhibitionRelated benzothiazole compound46.42
Anticancer (Tumor Growth)Screening on multicellular spheroids-

Mechanism of Action

The mechanism by which Methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The benzothiazole and benzothiophene rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, modulating the activity of these targets and affecting cellular pathways.

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide vs.
  • Ester vs. Carboxamide : The methyl ester at position 3 reduces steric hindrance compared to bulkier substituents (e.g., furan-2-ylmethyl carboxamide in ), which may influence metabolic stability.

Physicochemical Properties

  • Solubility : The sulfonamide group in the target compound increases polarity, likely improving aqueous solubility relative to ethyl ester derivatives (e.g., and ).
  • Hydrogen Bonding : Graph set analysis (as per Etter’s formalism) predicts that the sulfonamide group forms stronger and more directional hydrogen bonds than amides, leading to distinct crystal packing behaviors .

Biological Activity

Methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves a multi-step process. The initial steps include the reaction of 4-amino compounds with dioxido-benzothiazole derivatives under acidic conditions to facilitate esterification and cyclization reactions. The following synthetic route outlines the general procedure:

  • Starting Materials :
    • 4-Aminobenzoic acid
    • 1,1-Dioxido-1,2-benzothiazol-3-amine
    • Methanol (as the solvent)
    • Sulfuric acid (as a catalyst)
  • Reaction Conditions :
    • Reflux the mixture for several hours to ensure complete reaction.
    • Purification through recrystallization or chromatography.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. It has been noted for:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This interaction can prevent substrate access and disrupt normal enzymatic function.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various pathogens by interfering with cell wall synthesis or other critical biological processes.

Antitumor Activity

Recent studies have evaluated the antitumor potential of similar benzothiazole derivatives. For instance:

  • Case Study : A related compound demonstrated significant cytotoxicity against human cancer cell lines such as Mia PaCa-2 and PANC-1. The structure–activity relationship (SAR) indicated that modifications in the benzothiazole moiety could enhance antitumor efficacy .

Analgesic Effects

Research has also highlighted the analgesic properties of compounds in the same chemical family:

  • Study Findings : Compounds derived from tetrahydrobenzo[b]thiophene exhibited analgesic effects surpassing those of standard analgesics like metamizole when tested in animal models using the "hot plate" method .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/Effectiveness
Compound AAntimicrobialStaphylococcus aureus128 µg/mL
Compound BAntitumorMia PaCa-2Effective
Compound CAnalgesicMouse modelSignificant effect

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.